

Spectroscopic Profile of Cinnolin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: Cinnolin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **Cinnolin-4-amine**. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical information and the methodologies for its acquisition.

Introduction

Cinnolin-4-amine is a heterocyclic aromatic amine containing a cinnoline core structure. The cinnoline ring system and amino substituents are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Spectroscopic analysis is crucial for the structural elucidation and characterization of such molecules. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Cinnolin-4-amine**.

Spectroscopic Data Summary

Direct experimental spectroscopic data for **Cinnolin-4-amine** is not readily available in the public domain. The following tables summarize the predicted data and experimental data from closely related derivatives to provide an estimated spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **Cinnolin-4-amine** is not available. However, data from derivatives can provide insight into the expected chemical shifts for the core structure.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Cinnolin-4-amine**

Proton	Predicted Chemical Shift (δ) ppm	Multiplicity
NH ₂	5.0 - 7.0	Broad Singlet
H-3	8.0 - 8.5	Singlet
H-5	7.8 - 8.2	Doublet
H-6	7.4 - 7.8	Triplet
H-7	7.6 - 8.0	Triplet
H-8	8.2 - 8.6	Doublet

Note: Predictions are based on general chemical shift ranges for aromatic amines and heterocyclic compounds. Actual values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Cinnolin-4-amine**

Carbon	Predicted Chemical Shift (δ) ppm
C-3	140 - 150
C-4	150 - 160
C-4a	125 - 135
C-5	120 - 130
C-6	125 - 135
C-7	120 - 130
C-8	130 - 140
C-8a	145 - 155

Note: Predictions are based on typical chemical shifts for substituted cinnoline systems.

Infrared (IR) Spectroscopy

The IR spectrum of **Cinnolin-4-amine** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data for **Cinnolin-4-amine**

Wavenumber (cm^{-1})	Intensity	Vibration
3450 - 3300	Medium	N-H Stretch (asymmetric & symmetric)
3100 - 3000	Weak	Aromatic C-H Stretch
1650 - 1580	Strong	N-H Bend (scissoring)
1620 - 1450	Medium-Strong	C=C and C=N Aromatic Ring Stretches
1340 - 1250	Strong	Aromatic C-N Stretch[1]
910 - 670	Strong, Broad	N-H Wag[1]

Mass Spectrometry (MS)

The mass spectrum of **Cinnolin-4-amine** will show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **Cinnolin-4-amine**

Parameter	Value
Molecular Formula	C ₈ H ₇ N ₃
Molecular Weight	145.16 g/mol
Exact Mass	145.0640 g/mol
Predicted M ⁺ m/z	145
Key Fragmentation Pathways	Loss of HCN, N ₂ , NH ₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.^[2] The solution must be homogeneous. The tube is then placed in the NMR spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.^[2] For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.^[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured.^[4] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.^[4] A background spectrum of the empty spectrometer is first recorded.^{[5][6]} Then, the sample spectrum is recorded, typically over a range of 4000-400 cm^{-1} . The final spectrum is presented as absorbance or transmittance versus wavenumber.

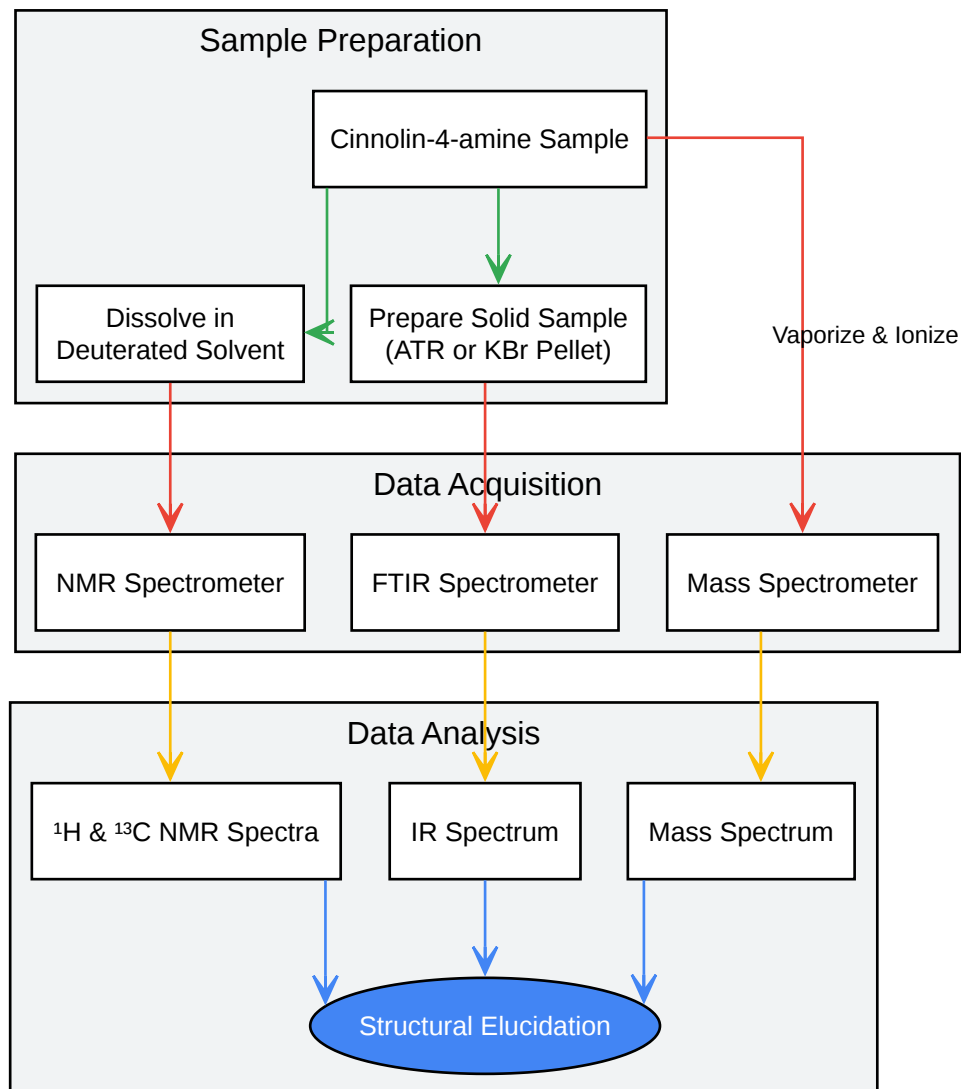
Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often after being vaporized. In electron ionization (EI) mass spectrometry, the gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.^{[7][8]} The resulting positively charged ions are accelerated and then separated by a mass analyzer based on their mass-to-charge (m/z) ratio.^{[7][8]} A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z .^[7] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Cinnolin-4-amine**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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